molecular formula C8H8FNO3 B1456994 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene CAS No. 708-04-3

1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene

Cat. No.: B1456994
CAS No.: 708-04-3
M. Wt: 185.15 g/mol
InChI Key: JRWSBCXFFPZMRL-UHFFFAOYSA-N
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Description

1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene is an aromatic compound with the molecular formula C8H8FNO3 It is characterized by the presence of a fluoro group, a methoxy group, a methyl group, and a nitro group attached to a benzene ring

Preparation Methods

The synthesis of 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 1-Fluoro-2-methoxy-5-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: The fluoro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromic acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-Fluoro-2-methoxy-5-methyl-3-aminobenzene, while oxidation of the methyl group produces 1-Fluoro-2-methoxy-5-nitrobenzoic acid .

Scientific Research Applications

1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological molecules. Its derivatives may exhibit biological activity, making it a candidate for drug discovery research.

    Medicine: Research into the medicinal properties of its derivatives could lead to the development of new therapeutic agents

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals. .

Mechanism of Action

The mechanism of action of 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene in chemical reactions typically involves electrophilic aromatic substitution. The presence of electron-withdrawing groups (fluoro and nitro) and electron-donating groups (methoxy and methyl) on the benzene ring influences the reactivity and orientation of the compound in these reactions. The nitro group, being a strong electron-withdrawing group, deactivates the benzene ring towards electrophilic substitution, while the methoxy group, an electron-donating group, activates the ring and directs substitution to the ortho and para positions .

Comparison with Similar Compounds

1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene can be compared with other similar compounds such as:

Properties

IUPAC Name

1-fluoro-2-methoxy-5-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-5-3-6(9)8(13-2)7(4-5)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWSBCXFFPZMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere, potassium carbonate (218 mg, 1.58 mmol), tetrakistriphenylphosphine palladium(0) (58 mg, 50 μmol), trimethylboroxine (77 μl, 0.55 mmol) were added to a 1,4-dioxane (5 ml) solution of 4-bromo-2-fluoro-6-nitroanisole (125 mg, 0.5 mmol), followed by stirring with heating under reflux for 1 hour and a half. After cooling to room temperature, saturated sodium bicarbonate water was added to the reaction liquid, followed by extraction three times with ethyl acetate, the organic layer was washed with saturated brine, then dried over anhydrous magnesium sulfate. After filtration and concentration under reduced pressure, the resulting residue was subjected to column chromatography, and the eluate with n-hexane:ethyl acetate (20:1) was concentrated under reduced pressure to obtain the entitled compound (68 mg, 70%) as an orange oily substance.
Quantity
218 mg
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine palladium(0)
Quantity
58 mg
Type
reactant
Reaction Step One
Quantity
77 μL
Type
reactant
Reaction Step One
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
sodium bicarbonate water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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